molecular formula C15H16ClNO5 B13730473 Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, dimethylaminoethyl ester, hydrochloride CAS No. 35689-12-4

Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, dimethylaminoethyl ester, hydrochloride

Cat. No.: B13730473
CAS No.: 35689-12-4
M. Wt: 325.74 g/mol
InChI Key: LEFJGHRHFHYQHY-UHFFFAOYSA-N
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Description

Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, dimethylaminoethyl ester, hydrochloride (CID 37215) is a heterocyclic organic compound with the molecular formula C₁₆H₁₇NO₅ and a molecular weight of 303.31 g/mol . Its structure features a fused furobenzodioxin core substituted with a methyl group at position 8 and a dimethylaminoethyl ester moiety linked via a carboxylate group. Key structural attributes include:

  • SMILES: CC1=C(OC2=CC3=C(C=C12)OC=CO3)C(=O)OCCN(C)C
  • InChIKey: NJZMWCUHDVQHQA-UHFFFAOYSA-N

The compound’s hydrochloride salt enhances solubility, a common strategy for improving bioavailability in pharmaceutical contexts.

Properties

CAS No.

35689-12-4

Molecular Formula

C15H16ClNO5

Molecular Weight

325.74 g/mol

IUPAC Name

2-(furo[2,3-g][1,4]benzodioxine-7-carbonyloxy)ethyl-dimethylazanium;chloride

InChI

InChI=1S/C15H15NO5.ClH/c1-16(2)3-4-20-15(17)14-8-10-7-12-13(9-11(10)21-14)19-6-5-18-12;/h5-9H,3-4H2,1-2H3;1H

InChI Key

LEFJGHRHFHYQHY-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCOC(=O)C1=CC2=CC3=C(C=C2O1)OC=CO3.[Cl-]

Origin of Product

United States

Preparation Methods

Synthesis of Furo(2,3-g)-1,4-benzodioxin Core

  • The fused heterocyclic system is generally synthesized via cyclization reactions starting from appropriately substituted phenolic precursors.
  • Common methods include oxidative cyclization or intramolecular nucleophilic substitution to form the dioxin ring fused with a furan moiety.
  • Typical reagents: phenol derivatives, halogenated intermediates, bases (e.g., potassium carbonate), and oxidants.

Introduction of Carboxylic Acid Group at 7-Position

  • The 7-position carboxylic acid can be introduced by directed lithiation followed by carboxylation with carbon dioxide or by selective oxidation of methyl groups.
  • Alternatively, ester intermediates (e.g., methyl or ethyl esters) can be hydrolyzed to yield the free acid.

Esterification with Dimethylaminoethanol

  • The carboxylic acid is esterified with 2-(dimethylamino)ethanol under acidic or coupling reagent conditions.
  • Common coupling agents include dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
  • Reaction conditions: typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
  • The tertiary amine in the ester moiety remains free or is protonated in the next step.

Formation of Hydrochloride Salt

  • The final dimethylaminoethyl ester is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethereal or alcoholic solution).
  • This step enhances the compound's stability and solubility.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Cyclization Phenolic precursor, base (K2CO3), halogenated intermediate, heat Furo(2,3-g)-1,4-benzodioxin core
2 Carboxylation/oxidation n-BuLi, CO2 or KMnO4, acidic workup Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid
3 Esterification 2-(Dimethylamino)ethanol, DCC or EDC, DMAP, anhydrous solvent Dimethylaminoethyl ester
4 Salt formation HCl gas or HCl in ethanol Hydrochloride salt of the ester

Research Findings and Optimization

  • Yield optimization: Esterification yields improve with the use of coupling reagents and catalytic amounts of 4-dimethylaminopyridine (DMAP).
  • Purification: Crystallization from suitable solvents or chromatographic techniques are employed to obtain pure hydrochloride salt.
  • Characterization: Confirmed by NMR, IR, MS, and elemental analysis.
  • Stability: The hydrochloride salt form exhibits enhanced stability and solubility in aqueous media, facilitating biological testing.

Comparative Analysis of Preparation Methods

Method Aspect Traditional Acid-Catalyzed Esterification Carbodiimide-Mediated Coupling Esterification
Reaction Time Longer (several hours to days) Shorter (1-4 hours)
Yield Moderate (50-70%) Higher (70-90%)
Side Reactions Possible hydrolysis or over-esterification Minimal
Purity of Product Requires extensive purification Generally cleaner product
Scalability Limited due to harsh conditions More scalable

Chemical Reactions Analysis

Types of Reactions

Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, dimethylaminoethyl ester, hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Structure-Activity Relationships

The synthesis of this compound involves the treatment of 1,4-benzodioxin derivatives with various reagents to yield the desired furo derivatives. The structure-activity relationship (SAR) studies indicate that modifications to the benzodioxane scaffold can significantly affect biological activity. For instance, the introduction of different substituents on the aromatic rings has been shown to enhance or diminish activity against specific cancer cell lines .

Biological Activities

Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid derivatives exhibit a range of biological activities:

  • Anticancer Activity : Research has demonstrated that certain derivatives possess potent anticancer properties. For example, modifications that increase lipophilicity have been linked to improved efficacy against colon cancer cell lines (HT-29) and leukemia cells (L1210) with significant reductions in cell viability observed at low concentrations .
  • Anti-inflammatory Effects : The compound's structure allows it to interact with various biological targets involved in inflammatory pathways. It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .

Therapeutic Applications

The diverse biological activities of Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid derivatives open avenues for therapeutic applications:

  • Cancer Treatment : Due to its efficacy against multiple cancer types, this compound is being investigated as a lead compound for developing novel anticancer therapies.
  • Neurological Disorders : Some studies suggest potential applications in treating neurodegenerative diseases due to its ability to penetrate the blood-brain barrier and modulate neurotransmitter systems .
  • Antimicrobial Activity : Preliminary studies indicate that this compound may also possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of certain furo derivatives against colon cancer cells. The results indicated a dose-dependent reduction in cell viability with IC50 values significantly lower than those of existing therapies .

Anti-inflammatory Mechanisms

Research conducted on animal models demonstrated that furo derivatives could reduce inflammation markers significantly compared to control groups. This suggests a mechanism involving the inhibition of NF-kB signaling pathways .

Mechanism of Action

The mechanism of action of Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, dimethylaminoethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Dimethylaminopropyl Ester Variant

Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, dimethylaminopropyl ester, hydrochloride (CID 37213) shares the same molecular formula (C₁₆H₁₇NO₅) but differs in ester chain length. Key distinctions include:

  • Ester Group: A 3-(dimethylamino)propyl chain (CN(C)CCCOC(=O)) replaces the dimethylaminoethyl group.
  • SMILES : CN(C)CCCOC(=O)C1=CC2=CC3=C(C=C2O1)OC=CO3
  • InChIKey : ANCPWXCILKNRTL-UHFFFAOYSA-N

While both compounds have identical molecular weights, the propyl chain introduces greater conformational flexibility and lipophilicity, which may alter membrane permeability or metabolic stability .

2,3-Dihydro-8-Methyl Derivative

Furo[2,3-g]-1,4-benzodioxin-7-carboxylic acid, 2,3-dihydro-8-methyl-, 3-(dimethylamino)propyl ester, hydrochloride (CAS 35685-98-4) features additional hydrogenation in the benzodioxin ring and a methyl substituent:

  • Molecular Formula: C₁₇H₂₂ClNO₅ (MW: 355.82 g/mol)
  • 8-Methyl group, which may sterically hinder interactions with biological targets compared to the parent compound .

This derivative’s higher molecular weight and reduced aromaticity could influence solubility and pharmacokinetic profiles.

Key Comparative Data

Property Target Compound (CID 37215) Dimethylaminopropyl Ester (CID 37213) 2,3-Dihydro-8-Methyl Derivative
Molecular Formula C₁₆H₁₇NO₅ C₁₆H₁₇NO₅ C₁₇H₂₂ClNO₅
Ester Chain Dimethylaminoethyl Dimethylaminopropyl Dimethylaminopropyl
Ring Saturation Fully aromatic Fully aromatic Partially hydrogenated (2,3-dihydro)
Molecular Weight (g/mol) 303.31 303.31 355.82
CCS ([M+H]⁺, Ų) 167.2 Not reported Not reported

Research Implications and Gaps

  • Physicochemical Properties: The target compound’s shorter dimethylaminoethyl ester may confer higher polarity than its propyl analog, as evidenced by its lower CCS value . This could favor aqueous solubility but reduce lipid bilayer penetration.
  • Data Limitations: No literature or patent data exists for CID 37215, highlighting its novelty . In contrast, the 2,3-dihydro derivative (CAS 35685-98-4) has documented synthesis but lacks published bioactivity studies .

Q & A

Q. What statistical approaches validate reproducibility in multi-step synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial design to optimize temperature, solvent, and catalyst .
  • R&R (Repeatability & Reproducibility) analysis : Calculate %CV for yield across three independent batches .

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